REACTION_SMILES
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[CH3:1][CH:2]([CH:3]([CH2:4][OH:5])[NH:6][CH3:7])[CH3:8].[Cl:21][CH2:22][Cl:23].[F:9][c:10]1[c:11]([CH3:19])[cH:12][c:13]([C:14](=[O:15])[Cl:16])[cH:17][cH:18]1.[OH2:20]>>[CH3:1][CH:2]([CH:3]([CH2:4][OH:5])[N:6]([CH3:7])[C:14]([c:13]1[cH:12][c:11]([CH3:19])[c:10]([F:9])[cH:18][cH:17]1)=[O:15])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(CO)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)Cl)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cc1cc(C(=O)N(C)C(CO)C(C)C)ccc1F
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Type
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product
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Smiles
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Cc1cc(C(=O)N(C)C(CO)C(C)C)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |